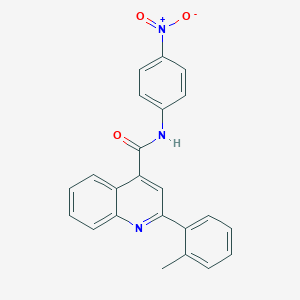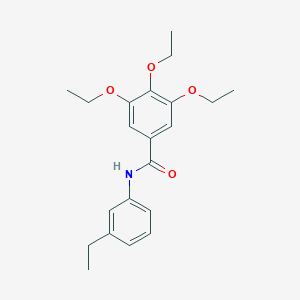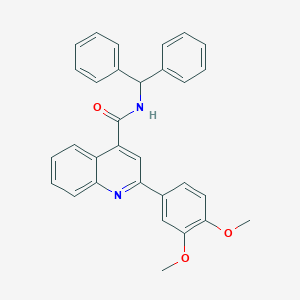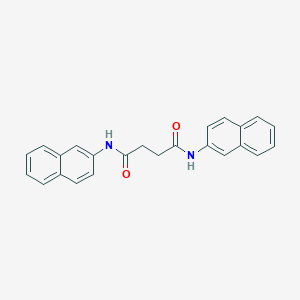![molecular formula C17H19NO4 B329598 BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B329598.png)
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C17H19NO4 It is known for its unique chemical structure, which includes a butyl ester group, a furoyl group, and an aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the acylation of the resulting butyl 4-aminobenzoate with 5-methyl-2-furoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group in the aminobenzoate moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Carboxylic acids derived from the furoyl group.
Reduction: Amines derived from the nitro group.
Substitution: Various substituted esters or amides.
Scientific Research Applications
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE can be compared with other similar compounds such as:
Butyl 4-aminobenzoate: Lacks the furoyl group, resulting in different chemical properties and reactivity.
Methyl 4-[(5-methyl-2-furoyl)amino]benzoate: Contains a methyl ester group instead of a butyl ester group, affecting its solubility and reactivity.
Ethyl 4-[(5-methyl-2-furoyl)amino]benzoate: Contains an ethyl ester group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
butyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H19NO4/c1-3-4-11-21-17(20)13-6-8-14(9-7-13)18-16(19)15-10-5-12(2)22-15/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
InChI Key |
BEEUOMXWBGZWOV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(phenylacetyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B329516.png)
![2-PHENYL-N~1~-[3-({[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}METHYL)BENZYL]-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B329517.png)
![3-(2,4-dichlorophenyl)-N-(4-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B329518.png)

![4-nitro-N-[3-({4-nitrobenzoyl}amino)-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B329522.png)
![2-(5-chlorothiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B329523.png)
![3-CHLORO-N~2~-(2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1-METHYLETHYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B329524.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-diethylacetamide](/img/structure/B329529.png)



![N,N'-benzene-1,2-diylbis[2-(4-chlorophenyl)acetamide]](/img/structure/B329538.png)
